2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Overview
Description
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid is a synthetic compound known for its potent inhibitory effects on human arginases I and II. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of myocardial ischemia reperfusion injury and other conditions where arginase activity is implicated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hexanoic acid derivatives and piperidine.
Formation of the Boronic Acid Group:
Amination: The amino group is introduced via reductive amination or other suitable amination techniques.
Coupling Reactions: The piperidine moiety is attached through coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the boronic acid group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction could result in the formation of amine derivatives.
Scientific Research Applications
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting arginase enzymes, which are involved in the urea cycle and nitric oxide production.
Medicine: Investigated for its potential therapeutic effects in conditions such as myocardial ischemia reperfusion injury, cancer, and other diseases where arginase activity is a factor.
Mechanism of Action
The mechanism by which 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid exerts its effects involves the inhibition of arginase enzymes. By binding to the active site of arginase I and II, the compound prevents the hydrolysis of arginine to ornithine and urea. This inhibition can modulate the levels of arginine and nitric oxide, impacting various physiological processes and disease states.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-boronohexanoic acid: Another arginase inhibitor with a simpler structure.
Nω-Hydroxy-nor-L-arginine: A known arginase inhibitor with a different mechanism of action.
S-(2-Boronoethyl)-L-cysteine: A structurally related compound with similar inhibitory effects on arginase.
Uniqueness
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid is unique due to its high potency and selectivity for arginase I and II. The presence of the piperidine moiety and the boronic acid group enhances its binding affinity and inhibitory activity compared to other similar compounds.
Properties
IUPAC Name |
2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPILBYRQPOXMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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